
N-(1,3-benzothiazol-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Chloroacetamide→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter receptors such as GABA (A) alpha-1 and glutamate receptors . The compound may also inhibit enzymes or proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide.
Benzothiazole: The parent compound of the benzothiazole derivatives.
N-(1,3-benzothiazol-2-yl)acetamide: A structurally similar compound without the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the sulfanyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C9H8N2OS2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C9H8N2OS2/c1-6(12)11-14-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,11,12) |
InChI Key |
CPMGCOQDXXAFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
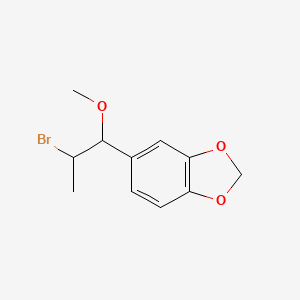

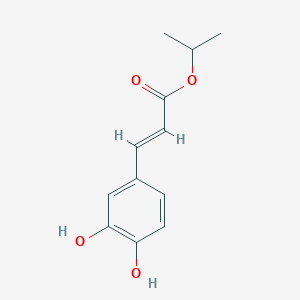

![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
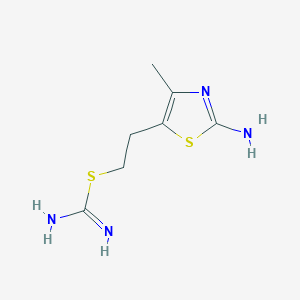
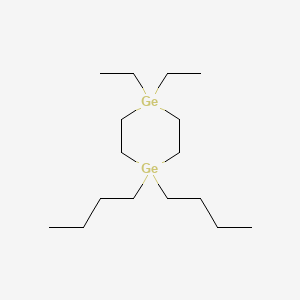

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
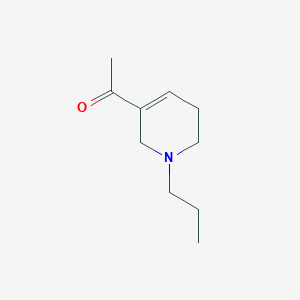
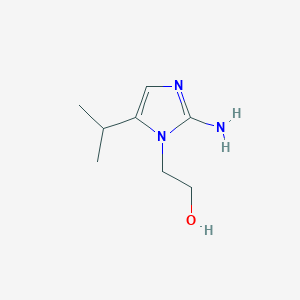
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
